![molecular formula C16H9Cl2F3O B1393747 1-(3,5-Dichlorophenyl)-3-[4-(trifluoromethyl)phenyl]prop-2-en-1-one CAS No. 1217201-81-4](/img/structure/B1393747.png)
1-(3,5-Dichlorophenyl)-3-[4-(trifluoromethyl)phenyl]prop-2-en-1-one
Overview
Description
1-(3,5-Dichlorophenyl)-3-[4-(trifluoromethyl)phenyl]prop-2-en-1-one (DCMTF) is an organochlorine compound that has been used in a variety of scientific research applications. It is a colorless crystalline solid that is soluble in organic solvents and has a low melting point. DCMTF is a versatile compound that can be used for a variety of purposes, including as a reagent in organic synthesis, as an analytical tool, and as a pharmaceutical intermediate.
Scientific Research Applications
Synthesis and Antimicrobial Evaluation
- A novel series of compounds, including a derivative of (E)-1-(3,5-bis(trifluoromethyl)phenyl)-3-(4-chlorophenyl)prop-2-en-1-one, was synthesized and evaluated for antimicrobial activity. The compounds were characterized by various spectroscopic techniques, and their antibacterial and antifungal activities were assessed (Vora & Vyas, 2019).
Crystal Structures and Hirshfeld Surface Studies
- Research on chalcone derivatives, including (2E)-1-(4-2,4-dichlorophenyl)-3-[4-(propan-2-yl)phenyl]prop-2-en-1-one, involved synthesis through Claisen-Schmidt condensation. The structures were determined using X-ray diffraction, and Hirshfeld surface analysis was used to quantify intermolecular interactions (Salian et al., 2018).
Molecular Structure and Spectroscopy Analysis
- A compound closely related to the target chemical, (2E)-1-(2,4-Dichlorophenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one, was synthesized and its structure confirmed by IR and X-ray diffraction studies. This study focused on the vibrational wavenumbers, hyperpolarizability, and charge transfer within the molecule (Mary et al., 2015).
Biological Activities and ADMET-Related Properties
- A study examined a series of derivatives for their activity against bacteria, mycobacterial strains, and cancer cell lines. Compounds such as (2E)-N-[3,5-bis(trifluoromethyl)phenyl]-3-(4-chlorophenyl)prop-2-enamide were found to be potent against various bacterial strains and exhibited low cytotoxicity to primary mammalian cell lines (Strharsky et al., 2022).
Solvolysis Studies
- Research on the solvolysis rates of compounds similar to 1-(3,5-Dichlorophenyl)-3-[4-(trifluoromethyl)phenyl]prop-2-en-1-one provided insights into the effects of substituents on reaction rates and the resonance interaction in the transition state (Fujio et al., 1997).
properties
IUPAC Name |
(E)-1-(3,5-dichlorophenyl)-3-[4-(trifluoromethyl)phenyl]prop-2-en-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H9Cl2F3O/c17-13-7-11(8-14(18)9-13)15(22)6-3-10-1-4-12(5-2-10)16(19,20)21/h1-9H/b6-3+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DIZPVCZVBKQRAE-ZZXKWVIFSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=CC(=O)C2=CC(=CC(=C2)Cl)Cl)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C=C/C(=O)C2=CC(=CC(=C2)Cl)Cl)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H9Cl2F3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3,5-Dichlorophenyl)-3-[4-(trifluoromethyl)phenyl]prop-2-en-1-one |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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